methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride is a synthetic organic compound with significant applications in various scientific fields. It is characterized by the presence of a fluorinated aromatic ring and an amino acid ester moiety, making it a valuable intermediate in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride typically involves multi-step organic reactions. One common method starts with the fluorinated aromatic compound, which undergoes a series of reactions including nitration, reduction, and esterification to introduce the amino and ester groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. The process is designed to be scalable, ensuring consistent quality for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorinated aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride is studied for its potential interactions with biological molecules. Its fluorinated components can influence binding affinities and biological activity.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. The presence of the fluorinated aromatic ring can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and bioavailability.
Industry
Industrially, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties make it a valuable building block for various applications.
Mechanism of Action
The mechanism by which methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride exerts its effects involves interactions with specific molecular targets. The fluorinated aromatic ring can enhance binding to enzymes or receptors, influencing their activity. The amino acid ester moiety can also participate in biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanoate hydrochloride
- Methyl 2-amino-3-[2-bromo-3-(trifluoromethyl)phenyl]propanoate hydrochloride
- Methyl 2-amino-3-[2-iodo-3-(trifluoromethyl)phenyl]propanoate hydrochloride
Uniqueness
Compared to similar compounds, methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride offers unique advantages due to the presence of the fluorine atom. Fluorine can significantly alter the electronic properties of the aromatic ring, enhancing the compound’s stability and reactivity. This makes it particularly valuable in applications where these properties are critical.
Properties
CAS No. |
2408958-44-9 |
---|---|
Molecular Formula |
C11H12ClF4NO2 |
Molecular Weight |
301.7 |
Purity |
95 |
Origin of Product |
United States |
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